molecular formula C17H9N3O5 B6059422 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinone

2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinone

Cat. No. B6059422
M. Wt: 335.27 g/mol
InChI Key: WWUDIXKZGGLNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinone, also known as Nitro-Quinazoline, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinases, including EGFR and VEGFR, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, by blocking the activity of VEGFR. In addition, 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. It is also relatively easy to synthesize and purify, which makes it an attractive compound for laboratory experiments. However, one of the limitations of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline is its potential toxicity, which may limit its use in clinical applications. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the study of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline. One area of research is the development of new derivatives of this compound that exhibit improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline, which may provide new insights into the treatment of various diseases. Finally, the potential clinical applications of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline, including its use as an anti-cancer or anti-inflammatory agent, should be further explored.

Synthesis Methods

The synthesis of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline involves the reaction of 2-amino-4(3H)-quinazolinone with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation between the carboxylic acid and the amine group of the quinazolinone, followed by cyclization to form the quinazoline ring. The yield of this reaction is typically high, and the product can be purified by recrystallization or chromatography.

Scientific Research Applications

2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been shown to possess anti-microbial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

2-(6-nitro-2-oxochromen-3-yl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5/c21-16-11-3-1-2-4-13(11)18-15(19-16)12-8-9-7-10(20(23)24)5-6-14(9)25-17(12)22/h1-8H,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUDIXKZGGLNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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